molecular formula C21H13F6NaO5 B611273 Tecarfarin sodium CAS No. 1004551-83-0

Tecarfarin sodium

Cat. No. B611273
M. Wt: 482.31
InChI Key: DTAROZQXDYVCQR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Tecarfarin sodium is an anticoagulant. Like warfarin, tecarfarin attenuates venous and arterial thrombus formation in animal models by reducing the levels of the vitamin K-dependent coagulation factors.

Scientific Research Applications

1. Anticoagulant Properties in Atrial Fibrillation Tecarfarin (ATI-5923) is a novel oral vitamin K antagonist notable for its anticoagulant properties, particularly in patients with atrial fibrillation. Unlike warfarin, tecarfarin is metabolized by esterases, not cytochrome P450, thus avoiding drug-drug or drug-food interactions common with warfarin. Studies have shown tecarfarin to be potentially advantageous over warfarin in improving time in therapeutic range (TTR) for patients with atrial fibrillation (Ellis et al., 2009).

2. Comparative Efficacy with Warfarin In a study comparing tecarfarin with warfarin, tecarfarin demonstrated similar efficacy in terms of TTR. This randomized, double-blind trial included 607 patients with chronic anticoagulation requirements, showing no significant difference in TTR between tecarfarin and warfarin, indicating that tecarfarin is a viable alternative to warfarin (Whitlock et al., 2016).

3. Metabolism and Pharmacodynamics The metabolism of tecarfarin involves conversion to a single inactive metabolite, ATI-5900, by human esterases, which differs significantly from the CYP2C9-dependent metabolism of warfarin. This distinct metabolic pathway suggests more predictable pharmacokinetics and reduced variability in patient response (Lightning et al., 2010).

4. Pharmacokinetics in Patients with Chronic Kidney Disease In patients with severe chronic kidney disease (CKD), tecarfarin's pharmacokinetics were not significantly altered, unlike warfarin, whose metabolism is affected in CKD. This implies that tecarfarin might offer a more predictable dosing option in CKD patients requiring anticoagulation therapy (Albrecht et al., 2017).

properties

CAS RN

1004551-83-0

Product Name

Tecarfarin sodium

Molecular Formula

C21H13F6NaO5

Molecular Weight

482.31

IUPAC Name

Sodium 3-[4-((1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yloxy) carbonyl) benzyl]-2-oxo-2H-chromen-4-olate

InChI

1S/C21H14F6O5.Na/c1-19(20(22,23)24,21(25,26)27)32-17(29)12-8-6-11(7-9-12)10-14-16(28)13-4-2-3-5-15(13)31-18(14)30;/h2-9,28H,10H2,1H3;/q;+1/p-1

InChI Key

DTAROZQXDYVCQR-UHFFFAOYSA-M

SMILES

c1(c(c2c(oc1=O)cccc2)[O-])Cc1ccc(C(=O)OC(C(F)(F)F)(C(F)(F)F)C)cc1.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

60 TIS 99, ATI-5923, ATI-5923 Sodium salt, Tecarfarin sodium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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